2,4-dimethoxy-N-(2-nitrophenyl)benzamide

Descripción

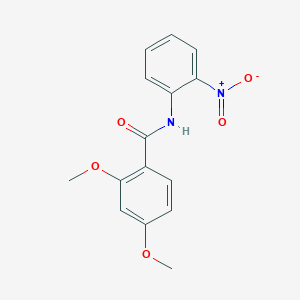

2,4-Dimethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group and a 2-nitrophenylamine moiety. Its molecular formula is C₁₅H₁₄N₂O₅ (MW = 302.28 g/mol). The compound is synthesized via condensation of 2,4-dimethoxybenzoic acid with 2-nitroaniline using activating agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Its structural features—electron-donating methoxy groups and an electron-withdrawing nitro group—impart unique physicochemical properties, making it relevant in medicinal chemistry. For instance, derivatives of this scaffold have been explored for osteogenic activity in human mesenchymal stem cells and as intermediates in synthesizing tetrazole derivatives .

Propiedades

Fórmula molecular |

C15H14N2O5 |

|---|---|

Peso molecular |

302.28 g/mol |

Nombre IUPAC |

2,4-dimethoxy-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C15H14N2O5/c1-21-10-7-8-11(14(9-10)22-2)15(18)16-12-5-3-4-6-13(12)17(19)20/h3-9H,1-2H3,(H,16,18) |

Clave InChI |

ILRQZKOUPHOTQU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |

SMILES canónico |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,4-dimethoxy-N-(2-nitrophenyl)benzamide, highlighting differences in substituents, molecular properties, and biological activities:

Key Structural and Functional Differences:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxy groups in the target compound enhance solubility and steric bulk compared to halogenated analogs (e.g., 4-bromo or 2,4-dichloro derivatives), which exhibit stronger electron-withdrawing effects .

- Nitro Group Positioning : The ortho-nitro group in this compound induces greater steric hindrance and intramolecular hydrogen bonding compared to para-nitro isomers, influencing binding interactions in biological systems .

Biological Activity: Osteogenic Potential: The target compound’s dimethoxy groups may facilitate interactions with osteogenic receptors, as seen in daidzein analogs . In contrast, bromo or chloro derivatives (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) are primarily studied for crystallographic properties rather than bioactivity .

Synthetic Accessibility :

- The target compound is synthesized in moderate yields (~80%) via DCC/DMAP-mediated coupling , whereas halogenated analogs (e.g., 4-bromo derivative) require simpler reflux conditions but lack functional group diversity .

Computational and Experimental Insights

- Crystallographic Data: The 4-bromo analog crystallizes in a monoclinic system with two independent molecules per asymmetric unit, displaying intermolecular N–H···O hydrogen bonds . Similar interactions likely occur in the target compound, influencing its solid-state stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.